4-(5-Isothiocyanatopyridin-2-yl)morpholine

Descripción

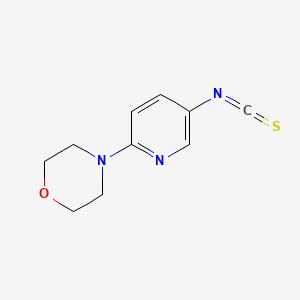

Structure

3D Structure

Propiedades

IUPAC Name |

4-(5-isothiocyanatopyridin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c15-8-12-9-1-2-10(11-7-9)13-3-5-14-6-4-13/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLZWMPRZGPULIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=C2)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380101 | |

| Record name | 4-(5-isothiocyanatopyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52024-29-0 | |

| Record name | 4-(5-isothiocyanatopyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 5 Isothiocyanatopyridin 2 Yl Morpholine and Its Derivatives

Established Synthetic Pathways for the Pyridylmorpholine Core

The foundational element of the target molecule is the 4-(pyridin-2-yl)morpholine (B1589300) scaffold. Its synthesis is typically achieved through the formation of a carbon-nitrogen bond between a pyridine (B92270) ring and a morpholine (B109124) moiety. A common and effective strategy involves the nucleophilic aromatic substitution (SNAr) reaction.

Synthesis of Key Pyridine Precursors for Functionalization

A crucial starting material for the synthesis of the pyridylmorpholine core is a pyridine ring activated for nucleophilic attack at the 2-position. A widely used precursor is 2-chloro-5-nitropyridine (B43025). The presence of the nitro group in the para-position to the chlorine atom strongly activates the ring towards nucleophilic substitution. researchgate.netbath.ac.ukgoogle.com The electron-withdrawing nature of the nitro group stabilizes the intermediate Meisenheimer complex formed during the substitution reaction. researchgate.net

The synthesis of 2-chloro-5-nitropyridine itself can be accomplished through a multi-step sequence starting from 2-aminopyridine. This typically involves nitration to produce 2-amino-5-nitropyridine, followed by a Sandmeyer-type reaction to replace the amino group with a chloro group. google.com

Strategies for the Introduction of the Morpholine Moiety onto the Pyridine Ring

The introduction of the morpholine moiety onto the activated pyridine ring is most commonly achieved via a nucleophilic aromatic substitution reaction. youtube.com In this step, morpholine, acting as a nucleophile, attacks the electron-deficient carbon atom bearing the leaving group (e.g., chlorine) on the pyridine ring.

The reaction between 2-chloro-5-nitropyridine and morpholine proceeds to yield 4-(5-nitropyridin-2-yl)morpholine (B1329691). uni.lubldpharm.com This reaction is typically carried out in a suitable solvent and may be facilitated by the use of a base to neutralize the hydrogen chloride generated during the reaction. The resulting product, 4-(5-nitropyridin-2-yl)morpholine, is a key intermediate that carries the complete pyridylmorpholine core and a nitro group that can be further functionalized.

Regioselective Synthesis of 2-Pyridyl-N-morpholine Scaffolds

The regioselectivity of the morpholine introduction is primarily dictated by the electronic properties of the pyridine precursor. In the case of 2-substituted-5-nitropyridines, the nucleophilic attack is highly directed to the 2-position due to the activating effect of the nitro group and the inherent electron deficiency of the pyridine ring at the α-positions. bath.ac.ukyoutube.com This inherent regioselectivity ensures the specific formation of the desired 2-pyridyl-N-morpholine isomer, which is crucial for the synthesis of the target compound.

Advanced Strategies for Isothiocyanate Functionalization

With the pyridylmorpholine core in place, the next critical stage is the introduction of the isothiocyanate group at the 5-position of the pyridine ring. This is typically achieved by first converting the nitro group of 4-(5-nitropyridin-2-yl)morpholine into an amino group, followed by the transformation of the resulting amine into the isothiocyanate.

Direct Isothiocyanation Reactions of Aminopyridine Intermediates

The precursor for isothiocyanate formation is 4-(5-aminopyridin-2-yl)morpholine. This key intermediate is synthesized by the reduction of the nitro group in 4-(5-nitropyridin-2-yl)morpholine. Standard reduction methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with metals like iron or tin in acidic media, are commonly employed for this transformation.

Once 4-(5-aminopyridin-2-yl)morpholine is obtained, direct isothiocyanation can be performed. A classic method involves the use of thiophosgene (B130339) (CSCl2). The aminopyridine reacts with thiophosgene to form the corresponding isothiocyanate. However, due to the high toxicity of thiophosgene, alternative and safer reagents have been developed.

A more contemporary and widely used method is the reaction of the aminopyridine with carbon disulfide (CS2) in the presence of a base, such as triethylamine (B128534) or dicyclohexylcarbodiimide (B1669883) (DCC), which acts as a dehydrating agent to facilitate the formation of the isothiocyanate.

A one-pot method has also been developed for the preparation of pyridyl isothiocyanates from their corresponding amines. This involves the in-situ generation of a dithiocarbamate (B8719985) salt by treating the amine with carbon disulfide in the presence of a base, followed by desulfurization mediated by reagents like iron(III) chloride.

Multistep Conversions of Pyridine-Bound Amino Groups to Isothiocyanates

In some synthetic strategies, a multistep approach for the conversion of the amino group to an isothiocyanate may be employed. This often involves the initial formation of a thiourea (B124793) derivative. The aminopyridine intermediate can be reacted with a thiocarbonyl transfer reagent, such as thiocarbonyl diimidazole, to form a thiourea. Subsequent cleavage of this thiourea can then yield the desired isothiocyanate. While this method involves more steps, it can offer advantages in terms of substrate scope and reaction conditions.

Optimization of Synthetic Yields and Purity for Advanced Research Applications

For any synthetic compound intended for sophisticated research, particularly in fields like medicinal chemistry or chemical biology, achieving high yields and exceptional purity is paramount. This ensures the reliability and reproducibility of experimental results.

The transition from laboratory-scale synthesis to a larger, more scalable process for producing 4-(5-isothiocyanatopyridin-2-yl)morpholine necessitates a thorough optimization of the synthetic route. A potential pathway to this compound likely begins with the synthesis of a 2-morpholinopyridine core, followed by the introduction of a functional group at the 5-position of the pyridine ring, which is then converted to the isothiocyanate.

A plausible synthetic strategy would involve the nucleophilic aromatic substitution of a suitable starting material, such as 2-chloro-5-nitropyridine, with morpholine. This reaction is often carried out in the presence of a base and a suitable solvent. The subsequent reduction of the nitro group to an amine is a critical step, which can be achieved using various reducing agents like tin(II) chloride or through catalytic hydrogenation. The resulting 5-amino-2-morpholinopyridine is the key intermediate.

The final conversion of the amino group to the isothiocyanate can be accomplished using several reagents, with thiophosgene or one of its less hazardous surrogates being a common choice. This step requires careful handling due to the toxicity and reactivity of the reagents.

Key Optimization Parameters for Scalable Synthesis:

| Parameter | Description |

| Solvent Selection | The choice of solvent can significantly impact reaction rates, yields, and ease of product isolation. Protic solvents like ethanol (B145695) can be effective in certain steps. nih.gov |

| Catalyst Choice | For steps like catalytic hydrogenation or cross-coupling reactions to introduce substituents, the selection of an appropriate catalyst is crucial for efficiency. |

| Temperature and Reaction Time | Precise control over temperature and reaction duration is essential to maximize product formation while minimizing side reactions and decomposition. |

| Reagent Stoichiometry | Optimizing the molar ratios of reactants can improve yield and reduce the formation of impurities. |

| Work-up and Isolation Procedures | Developing an efficient work-up and isolation protocol is critical for large-scale synthesis to ensure high recovery of the final product. |

For large-scale production, continuous flow chemistry presents a modern and efficient alternative to traditional batch processing. Flow reactors can offer better control over reaction parameters, leading to improved yields, purity, and safety, especially when dealing with hazardous reagents like isothiocyanates.

Achieving the high purity required for advanced research applications necessitates effective purification techniques. For a compound like this compound, a combination of methods is often employed.

Crystallization: This is a fundamental technique for purifying solid compounds. The choice of solvent is critical to obtain high-purity crystals.

Column Chromatography: Silica gel column chromatography is a standard method for separating the target compound from impurities. The selection of the eluent system is optimized to achieve good separation. For instance, mixtures of ethyl acetate (B1210297) and petroleum ether are commonly used for the purification of morpholine derivatives. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is often the method of choice. Reverse-phase HPLC is particularly useful for purifying polar compounds.

The purity of the final compound is typically assessed using analytical techniques such as HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Design and Synthesis of Novel Analogues and Bioconjugates of this compound

The design and synthesis of novel analogues and bioconjugates of this compound are driven by the desire to modulate its physicochemical properties and biological activity. These modifications can be systematically introduced into different parts of the molecule.

The pyridine ring is a common scaffold in medicinal chemistry and offers multiple positions for structural modification. nih.govresearchgate.netacsgcipr.org Introducing substituents onto the pyridine ring of this compound can significantly alter its electronic properties, steric profile, and potential interactions with biological targets.

Potential Modifications and Synthetic Approaches:

| Position on Pyridine Ring | Potential Substituents | Synthetic Strategy |

| 3- and 4-positions | Halogens (F, Cl, Br), alkyl groups, alkoxy groups | Introduction of these groups can often be achieved starting from appropriately substituted pyridine precursors. For example, using a 3-fluoro-2-chloro-5-nitropyridine as a starting material. |

| 6-position | Methyl, ethyl groups | These groups can be introduced via cross-coupling reactions on a suitably functionalized pyridine ring, though this may require protection of the isothiocyanate group. |

The synthesis of these analogues can present challenges. For instance, the reactivity of the pyridine ring can be influenced by existing substituents, potentially leading to difficulties in achieving the desired regioselectivity. Furthermore, the isothiocyanate group is reactive and may not be compatible with all reaction conditions, sometimes necessitating a protecting group strategy or its introduction at a late stage of the synthesis.

The morpholine ring is another key component that can be modified to fine-tune the properties of the molecule. nih.govresearchgate.nete3s-conferences.org Modifications to the morpholine ring can impact solubility, metabolic stability, and conformational flexibility.

Examples of Morpholine Ring Modifications:

| Modification | Synthetic Implication |

| Substitution on the Carbon Atoms | Introducing substituents on the carbon atoms of the morpholine ring, for example, methyl groups to create cis- or trans-2,6-dimethylmorpholine analogues, requires the synthesis of the corresponding substituted morpholine as a starting material. |

| Ring Scaffolds | Replacing the morpholine ring with other cyclic amines, such as piperazine (B1678402) or thiomorpholine, allows for the exploration of different structural and electronic properties. This would involve using the desired cyclic amine in the initial nucleophilic substitution step. |

The synthesis of these modified morpholine analogues generally follows a similar pathway to the parent compound, with the primary difference being the use of a modified morpholine derivative in the initial synthetic step.

The isothiocyanate group is a highly valuable functional group for bioconjugation due to its ability to react with nucleophilic groups on biomolecules, primarily the amine groups of lysine (B10760008) residues and the thiol groups of cysteine residues, to form stable thiourea or dithiocarbamate linkages, respectively. nih.govrsc.orgosti.gov

The reactivity of isothiocyanates is pH-dependent, with the reaction with amines being more favorable at slightly basic pH. nih.gov This allows for a degree of control over the conjugation reaction. The choice of linker between the this compound core and a biomolecule is critical for maintaining the biological activity of both entities.

Common Bioconjugation Strategies:

Direct Labeling: The isothiocyanate group allows for the direct attachment of the molecule to proteins, peptides, or other biomolecules containing free amine or thiol groups.

Linker-Mediated Conjugation: For more complex applications, a linker can be introduced to provide spatial separation between the morpholine-pyridine scaffold and the biomolecule. This can be important to avoid steric hindrance and preserve the function of the biomolecule.

The efficiency of the bioconjugation reaction can be monitored and the resulting conjugates purified using techniques like size-exclusion chromatography and HPLC. The site of conjugation on a protein can be identified using mass spectrometry-based proteomics approaches. nih.gov

Radiosynthesis of Related Morpholine-Pyridine Derivatives for Imaging Probe Development

The development of novel positron emission tomography (PET) imaging probes is a critical area of research in nuclear medicine, enabling the non-invasive in vivo visualization and quantification of biological processes at the molecular level. mdpi.com Derivatives of the morpholine-pyridine scaffold have emerged as promising candidates for the development of such probes, owing to their favorable pharmacokinetic properties and their ability to be radiolabeled with common PET isotopes like Fluorine-18 and Carbon-11. mdpi.comfrontiersin.org The short half-lives of these isotopes (approximately 110 minutes for ¹⁸F and 20 minutes for ¹¹C) necessitate rapid and efficient radiosynthetic methods. mdpi.comfrontiersin.org

One notable example in the development of morpholine-pyridine based imaging agents is the radiosynthesis of 4-(6-[¹⁸F]Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine, a potential radiotracer for imaging leucine-rich repeat kinase 2 (LRRK2), a target implicated in Parkinson's disease. nih.govrsc.org The synthesis of this compound, herein referred to as [¹⁸F]FIPM, provides a relevant case study for the radiolabeling strategies employed for this class of molecules.

The radiosynthesis of [¹⁸F]FIPM was achieved through a multi-step process. nih.gov The key final step involved a nucleophilic aromatic substitution reaction on a protected precursor. nih.gov Specifically, the reaction involved the introduction of the ¹⁸F-fluoride into a pyridine ring, followed by the removal of a protecting group to yield the final radiotracer. nih.govrsc.org This method resulted in a radiochemical yield of 5% (n=5), with a radiochemical purity exceeding 97% and a molar activity of 103–300 GBq/μmol at the end of synthesis. nih.govrsc.org

The precursor for the radiosynthesis, 4-(6-fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine (FIPM), was synthesized through a convergent route. nih.gov The synthesis began with the reaction of 5-hydroxyindazole with 2-iodopropane (B156323) to yield an isopropoxyindazole (B8289165) derivative. nih.gov This intermediate was then iodinated and subsequently protected with a trityl group. nih.gov The protected indazole was then coupled with a boronic ester derivative of morpholine-fluoropyridine using a Suzuki coupling reaction. nih.gov Finally, the trityl protecting group was removed using trifluoroacetic acid to afford the FIPM precursor in a 74% chemical yield. nih.gov

Furthermore, various ¹⁸F-labeled pyrimidine (B1678525) derivatives have been synthesized and evaluated as potential PET imaging agents for cancer detection, targeting focal adhesion kinase (FAK). rsc.org In one study, four ¹⁸F-labeled pyrimidine derivatives demonstrated suitable lipophilicity and high stability in physiological saline and mouse plasma. rsc.org Notably, the microPET imaging study of one of these compounds, [¹⁸F]-8a, in tumor-bearing mice showed clear tumor uptake, suggesting its potential as a PET imaging probe. rsc.org

These examples highlight the common strategies and challenges in the radiosynthesis of morpholine-pyridine and related heterocyclic derivatives for PET imaging. The choice of radionuclide, the design of the precursor, and the optimization of the radiolabeling conditions are all critical factors in the successful development of these imaging agents.

Research Findings on Radiosynthesis of Morpholine-Pyridine and Related Derivatives

| Radiotracer | Target | Radionuclide | Precursor | Radiochemical Yield (Decay-Corrected) | Molar Activity (GBq/μmol) | Radiochemical Purity | Reference |

| [¹⁸F]FIPM | LRRK2 | ¹⁸F | Trityl-protected FIPM | 5% | 103-300 | >97% | nih.govrsc.org |

| N-[¹¹C]7 | PI3K/mTOR | ¹¹C | N-demethylated precursor | Not Reported | Not Reported | Not Reported | nih.govnih.gov |

| [¹⁸F]FMTP | COX-2 | ¹⁸F | 6-chloro-pyrimidine precursor | 35 ± 5% | 92.5 ± 18.5 | >99% | nih.gov |

| [¹⁸F]-8a | FAK | ¹⁸F | Not Specified | Not Reported | Not Reported | Not Reported | rsc.org |

Molecular Mechanisms of Action and Target Engagement of 4 5 Isothiocyanatopyridin 2 Yl Morpholine

Identification of Primary Molecular Targets

While direct protein binding studies for 4-(5-isothiocyanatopyridin-2-yl)morpholine are not available, its primary molecular targets can be inferred from the known reactivity of the isothiocyanate group and the target classes associated with the morpholinopyridine scaffold.

It is hypothesized that this compound will covalently bind to a range of cellular proteins. The electrophilic carbon atom of the isothiocyanate group is susceptible to nucleophilic attack from amino acid residues on protein surfaces. The primary targets for this reaction are the thiol groups of cysteine residues and the ε-amino groups of lysine (B10760008) residues.

Studies on other isothiocyanates, such as sulforaphane (B1684495) and phenethyl isothiocyanate (PEITC), have identified numerous protein targets. nih.govijmphs.com One of the most significant targets is tubulin. researchgate.netnih.gov Covalent binding of isothiocyanates to cysteine residues in tubulin disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis. researchgate.net Another critical target is Keap1 (Kelch-like ECH-associated protein 1), a sensor for oxidative stress. ijmphs.commdpi.com Isothiocyanate binding to Keap1 releases the transcription factor Nrf2, allowing it to initiate the expression of antioxidant and detoxification enzymes. mdpi.com

The morpholine (B109124) moiety is not expected to form covalent bonds but can significantly influence protein binding. It is often found in the active site of protein kinases, where the oxygen atom can act as a hydrogen bond acceptor, and the ring structure can form van der Waals interactions, thereby anchoring the molecule and conferring selectivity. nih.gov

Table 1: Potential Protein Targets of this compound Based on its Functional Moieties

| Target Protein | Interacting Moiety | Potential Consequence | Reference |

| Tubulin | Isothiocyanate | Disruption of microtubule dynamics, cell cycle arrest | researchgate.netnih.gov |

| Keap1 | Isothiocyanate | Activation of Nrf2 antioxidant response | ijmphs.commdpi.com |

| Protein Kinases (e.g., PI3K, EGFR, Akt) | Morpholinopyridine & Isothiocyanate | Inhibition of signaling pathways, reduced cell proliferation | researchgate.netnih.gov |

| NF-κB | Isothiocyanate | Inhibition of inflammatory pathways | nih.gov |

| Histone Deacetylases (HDACs) | Isothiocyanate | Epigenetic modulation, altered gene expression | mdpi.com |

This table is illustrative and based on data from related compounds. Direct studies on this compound are required for confirmation.

The selectivity of this compound is likely dictated by a two-step process. Initially, the morpholinopyridine scaffold may guide the molecule to the ATP-binding pocket of specific protein kinases. nih.gov The morpholine ring and the pyridine (B92270) system can establish non-covalent interactions (hydrogen bonds, hydrophobic interactions) that determine the initial binding affinity and selectivity for certain kinase families, such as PI3K/Akt/mTOR or EGFR, which are known to be targeted by similar scaffolds. researchgate.netscispace.com

Following this initial non-covalent docking, the isothiocyanate group's proximity to a reactive nucleophilic residue (like a cysteine) within or near the binding site would facilitate irreversible covalent bond formation. nih.gov This covalent linkage would lock the inhibitor in place, leading to potent and prolonged inhibition. The selectivity would therefore depend not just on the shape of the binding pocket but also on the presence of a suitably positioned reactive amino acid.

Elucidation of Signaling Pathway Modulation

The engagement of the aforementioned molecular targets is expected to trigger significant alterations in key cellular signaling pathways.

Based on the known actions of isothiocyanates and morpholine-containing kinase inhibitors, this compound is predicted to modulate several critical intracellular signaling cascades:

Nrf2-Mediated Antioxidant Response: By covalently modifying Keap1, the compound would likely lead to the activation of the Nrf2 pathway. mdpi.com This would upregulate the expression of phase II detoxification enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), conferring a cytoprotective effect against oxidative stress. scispace.comresearchgate.net

Inhibition of Pro-survival Kinase Pathways: The morpholinopyridine scaffold is a hallmark of many inhibitors of the PI3K/Akt/mTOR pathway. scispace.com By targeting one or more kinases in this cascade, the compound could inhibit downstream signaling, leading to decreased cell proliferation, survival, and growth.

Suppression of Inflammatory Pathways: Isothiocyanates are known to inhibit the NF-κB signaling pathway, a central regulator of inflammation. nih.gov This is often achieved by preventing the degradation of the IκBα inhibitor protein. This action, potentially in concert with the inhibition of pro-inflammatory kinases like p38 MAP kinase, would result in reduced production of inflammatory mediators like nitric oxide (NO), TNF-α, and various interleukins. ijmphs.comresearchgate.net

The disruption of key signaling pathways and protein functions is expected to culminate in distinct cellular outcomes, particularly in rapidly dividing or stressed cells.

Induction of Apoptosis: Isothiocyanates are potent inducers of apoptosis. nih.gov This can be triggered through multiple mechanisms, including the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and activation of caspase cascades. nih.gov The covalent binding to and inhibition of survival proteins would further push the cell towards programmed cell death.

Cell Cycle Arrest: A primary consequence of the covalent binding of isothiocyanates to tubulin is the disruption of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase. researchgate.net Studies on benzyl (B1604629) isothiocyanate (BITC) and PEITC have clearly demonstrated this effect, which prevents cancer cell proliferation. researchgate.net Inhibition of kinases involved in cell cycle progression, such as cyclin-dependent kinases (CDKs), by the morpholinopyridine moiety could also contribute to cell cycle arrest at other checkpoints.

Table 2: Predicted Cellular Effects of this compound Based on Known Isothiocyanate Activity

| Cellular Process | Specific Effect | Underlying Mechanism | Representative ITC | Reference |

| Cell Cycle | Arrest at G2/M phase | Disruption of microtubule polymerization | Benzyl ITC (BITC), Phenethyl ITC (PEITC) | researchgate.net |

| Apoptosis | Induction | Caspase activation, mitochondrial dysfunction | Sulforaphane (SFN), PEITC | nih.govnih.gov |

| Inflammation | Reduction of inflammatory mediators | Inhibition of NF-κB and MAPK signaling | Sulforaphane (SFN) | nih.govscispace.com |

| Oxidative Stress | Increased antioxidant defense | Activation of the Nrf2-Keap1 pathway | Sulforaphane (SFN) | mdpi.com |

This table presents data from well-studied isothiocyanates to illustrate the likely effects of the target compound.

Covalent vs. Non-Covalent Binding Mechanisms Mediated by the Isothiocyanate Moiety

The interaction of this compound with its protein targets involves a combination of non-covalent and covalent binding.

The initial recognition and binding are likely driven by non-covalent forces involving the morpholinopyridine scaffold. These include:

Hydrogen Bonding: The nitrogen atoms in the pyridine ring and the oxygen atom in the morpholine ring can act as hydrogen bond acceptors. mdpi.com

Hydrophobic Interactions: The aromatic pyridine ring can engage in π-π stacking or hydrophobic interactions with nonpolar residues in a binding pocket. mdpi.com

This initial, reversible binding orients the molecule correctly. The subsequent and most critical interaction is the covalent binding mediated by the isothiocyanate group. The electrophilic carbon of the -N=C=S functional group reacts with nucleophilic side chains of amino acids, most notably the sulfhydryl group of cysteine and, to a lesser extent, the amino group of lysine. nih.gov

The reaction with a cysteine thiol group forms a dithiocarbamate (B8719985) linkage, while the reaction with a lysine amine group forms a thiourea (B124793) linkage. The formation of this covalent bond is often irreversible under physiological conditions, leading to a permanent modification and inactivation of the target protein. nih.gov This covalent mechanism is responsible for the high potency and prolonged duration of action observed for many bioactive isothiocyanates.

Irreversible Enzyme Inhibition or Receptor Modification

There is no available research to suggest that this compound acts as an irreversible enzyme inhibitor or receptor modifier. While the isothiocyanate group is capable of such interactions, no studies have demonstrated this for the compound .

Reversible Ligand-Target Interactions

There is no data from binding assays, structural biology studies, or other experimental methods to characterize any reversible ligand-target interactions for this compound.

Influence on Broader Cellular Processes (e.g., Gene Expression Regulation, Protein Homeostasis)

No studies have been published detailing the effects of this compound on gene expression, protein homeostasis, or any other cellular processes.

Structure Activity Relationship Sar Studies and Computational Chemistry of 4 5 Isothiocyanatopyridin 2 Yl Morpholine Analogues

Systematic Modification of the Pyridine (B92270) Ring for SAR Elucidation

The pyridine ring serves as a central scaffold, and its substitution is a key strategy for fine-tuning the molecule's properties. The nature and position of substituents can dramatically alter the electronic distribution within the ring, influencing its interactions with biological targets and its metabolic fate. rsc.org

The introduction of substituents onto the pyridine ring is a fundamental approach in medicinal chemistry to optimize a drug candidate's profile. The primary effects of these modifications relate to potency, target selectivity, and metabolic stability.

Potency and Selectivity: The electronic properties of substituents play a crucial role. Electron-withdrawing groups (EWGs), such as nitro (-NO2) or chloro (-Cl) groups, decrease the electron density of the pyridine ring. nih.gov This can influence the pKa of the pyridine nitrogen and its ability to form hydrogen bonds or other interactions within a target's active site. Conversely, electron-donating groups (EDGs), like amino (-NH2) or methoxy (B1213986) (-OCH3) groups, increase the ring's electron density. nih.gov In a study on epibatidine (B1211577) analogues, various 2'-pyridine ring substitutions resulted in significant differences in binding affinity and functional selectivity for different neuronal nicotinic receptor subtypes. nih.gov For instance, a fluoro-substituted analogue displayed affinity 52- to 875-fold greater for β2-containing receptors over β4-containing ones, while an amino-substituted version showed 3-fold greater efficacy at the α3β4 receptor subtype compared to α4β2. nih.gov This demonstrates that even subtle electronic changes can steer the molecule's preference for specific biological targets.

Metabolic Stability: The pyridine ring itself is often introduced into molecules to enhance metabolic stability compared to a corresponding phenyl ring, as the nitrogen atom can decrease the potential for oxidative metabolism. nih.gov However, the pyridine ring is still susceptible to metabolism, often through oxidation by cytochrome P450 enzymes. nih.govnih.gov The rate of this transformation is dependent on the attached substituents. nih.gov Introducing metabolically robust groups or blocking common sites of metabolism can significantly improve a compound's half-life. For example, replacing a metabolically vulnerable C-H bond with a C-F bond or incorporating additional nitrogen atoms (e.g., moving from a pyridine to a pyrimidine (B1678525) scaffold) can block oxidation sites and reduce the ring's electron density, thereby enhancing metabolic stability. nih.gov

Table 1: General Impact of Pyridine Ring Substituents

| Substituent Type | Effect on Ring Electronics | General Impact on Potency/Selectivity | General Impact on Metabolic Stability |

|---|---|---|---|

| **Electron-Withdrawing Groups (e.g., -Cl, -F, -NO₂) ** | Decrease electron density nih.gov | Can modulate binding affinity and selectivity by altering interaction potential (e.g., hydrogen bonding) nih.gov | Can increase stability by making the ring less susceptible to oxidation nih.gov |

| Electron-Donating Groups (e.g., -NH₂, -OCH₃) | Increase electron density nih.gov | Can enhance or decrease affinity depending on the specific target interactions required nih.gov | May increase susceptibility to oxidative metabolism |

Studies on other pyridine-containing molecules illustrate this principle. For picolinate (B1231196) ions, the position of an amino substituent affects which metal-ligand bond is altered; substitution at the 4th position (para to the ring nitrogen) reduces the Hf-N bond length, whereas substitution at the 3rd or 5th position primarily impacts the Hf-O bond length. digitellinc.com Steric effects are also critical. A substituent placed at the 6th position (ortho to the ring nitrogen) can cause steric hindrance, potentially weakening interactions with a target protein while strengthening others by altering electronic distribution. digitellinc.com In some manganese-catalyzed reactions, introducing a methyl group at the 6-position of the pyridine ring had a beneficial effect on enantioselectivity, highlighting the importance of steric factors in directing molecular interactions. acs.org Therefore, the precise placement of any additional groups on the pyridine ring of a 4-(5-isothiocyanatopyridin-2-yl)morpholine analogue would be a critical determinant of its biological activity profile.

Role of the Morpholine (B109124) Moiety in Biological Activity

The morpholine ring is a "privileged structure" in medicinal chemistry, frequently incorporated to bestow favorable physicochemical and pharmacokinetic properties upon a molecule. nih.govnih.gov Its contribution is multifaceted, influencing conformation, solubility, and membrane permeability. nih.govsci-hub.se

The morpholine ring is not planar; it predominantly adopts a flexible, chair-like conformation. nih.govacs.org This flexibility is crucial as it allows the molecule to act as a dynamic scaffold, positioning other functional groups correctly for optimal interaction with a biological target. nih.govnih.gov

Computational and spectroscopic studies have identified two primary ground-state chair conformers, distinguished by the orientation of the bonds on the nitrogen atom (axial or equatorial). researchgate.netacs.org The equatorial chair conformer (Chair-Eq) is generally found to be the more stable and predominant form. researchgate.netacs.org The ability of the ring to exist in these conformations allows it to participate in specific polar interactions. For example, the ring's nitrogen atom can interact with a carbonyl group in a protein's backbone, while the oxygen atom can engage with other polar residues. acs.org This conformational adaptability can enhance binding affinity and, consequently, the potency of the entire molecule. sci-hub.senih.gov

A key reason for including a morpholine moiety in drug candidates is its ability to modulate physicochemical properties that are essential for good pharmacokinetics. sci-hub.senih.gov Morpholine provides a well-balanced lipophilic-hydrophilic profile. sci-hub.senih.gov

The presence of the polar oxygen and nitrogen atoms improves aqueous solubility and provides hydrogen bond accepting functionality. sci-hub.senih.gov The parent morpholine compound is highly water-soluble. drugbank.com At the same time, the hydrocarbon portion of the ring contributes to a degree of lipophilicity. sci-hub.se This balance is critical for achieving effective membrane permeability, as a drug must be soluble enough to exist in aqueous biological fluids but also lipophilic enough to cross lipid cell membranes. nih.govnih.gov The morpholine ring's weak basicity (pKa of ~8.5 for the parent) means it can be protonated at physiological pH, further enhancing solubility. nih.govdrugbank.com The incorporation of a morpholine moiety is a well-established strategy to improve a molecule's solubility and ability to cross the blood-brain barrier. nih.govacs.org

Table 2: Physicochemical Properties of the Parent Morpholine Moiety

| Property | Value | Significance |

|---|---|---|

| Water Solubility | 691.0 mg/mL drugbank.com | High solubility in aqueous environments (e.g., plasma) |

| logP | -0.75 drugbank.com | Indicates hydrophilicity, contributing to good aqueous solubility |

| pKa (Strongest Basic) | 8.51 drugbank.com | Allows for protonation at physiological pH, enhancing solubility and interaction potential |

| Polar Surface Area | 21.26 Ų drugbank.com | Contributes to hydrogen bonding capacity and solubility |

Importance of the Isothiocyanate Group for Pharmacophore Activity

The isothiocyanate group (-N=C=S) is the key reactive "warhead" of the molecule, making it a critical component of the pharmacophore. Isothiocyanates are well-known for their diverse biological activities, including anticancer and antimicrobial properties. nih.govrsc.org

The primary mechanism by which the isothiocyanate group exerts its effect is through its electrophilic nature. The central carbon atom is susceptible to nucleophilic attack by thiol groups (-SH) found in the cysteine residues of proteins. This attack leads to the formation of a stable, covalent dithiocarbamate (B8719985) linkage between the drug and its target protein. This covalent modification can irreversibly inhibit the function of a target enzyme or protein. The chemical simplicity of the isothiocyanate group allows it to be incorporated into drug scaffolds without significantly disrupting the affinity for the target. nih.gov This dual-action approach, where one part of the molecule ensures binding affinity and the isothiocyanate part delivers the inactivating covalent bond, is a powerful strategy in drug design. nih.gov Thus, the isothiocyanate group is not merely a substituent but the active functional group responsible for the molecule's designed mechanism of action.

Reactivity Profile and its Correlation with Biological Efficacy

The isothiocyanate group (–N=C=S) is a key electrophilic "warhead" that defines the reactivity of this compound. Its biological efficacy is intrinsically linked to the reactivity of this functional group. The central carbon atom of the isothiocyanate is electron-deficient and serves as a target for nucleophilic attack, most commonly by the thiol group of cysteine residues within a protein's binding site. nih.gov This interaction leads to the formation of a stable dithiocarbamate covalent bond, effectively and often irreversibly inhibiting the protein's function.

The biological activity of isothiocyanate-containing compounds is highly dependent on their structure. nih.gov For analogues of this compound, modifications to the pyridine ring or the morpholine moiety can modulate the electrophilicity of the isothiocyanate group. For instance, the introduction of electron-withdrawing groups on the pyridine ring can enhance the reactivity of the isothiocyanate, potentially leading to increased potency. Conversely, electron-donating groups might temper reactivity, which can be a strategy to improve selectivity and reduce off-target effects.

Studies on various isothiocyanates have shown that they can target multiple signaling pathways involved in diseases like cancer, including those related to apoptosis, oxidative stress, and cell cycle progression. nih.govnih.gov The efficacy of these compounds often correlates with their ability to covalently modify specific protein targets within these pathways.

Table 1: Correlation of Isothiocyanate Reactivity with Biological Outcomes

| Modulation of Reactivity | Potential Biological Consequence | Rationale |

| Increased Electrophilicity | Higher potency (e.g., lower IC₅₀) | Faster or more efficient covalent bond formation with the target protein. |

| Decreased Electrophilicity | Improved selectivity, reduced off-target toxicity | Slower reaction allows for non-covalent interactions to dominate, favoring binding to the intended target before covalent reaction occurs. |

| Steric Hindrance near -NCS | Decreased potency | Physical obstruction of the nucleophilic attack by the target residue. |

| Altered Scaffold Rigidity | Changes in binding affinity | A more rigid scaffold may pre-organize the molecule for optimal binding, while a flexible one may adapt to different binding pocket conformations. |

Comparison with Other Electrophilic or Reactive Functional Groups in Drug Design

The isothiocyanate group is one of several electrophilic warheads used in the design of targeted covalent inhibitors. Its properties are often compared with other functional groups like acrylamides, vinyl sulfones, and epoxides to select the most appropriate reactive moiety for a given biological target.

Acrylamides are a widely used class of electrophiles that typically react with cysteine residues via a Michael addition reaction. They are generally considered to be milder electrophiles than isothiocyanates. This lower reactivity can be advantageous, potentially leading to greater selectivity for the intended target. However, the covalent bond formed by acrylamides may be reversible under certain conditions, which can impact the duration of drug action.

In contrast, isothiocyanates form highly stable dithiocarbamate adducts, leading to durable, often irreversible inhibition. nih.gov The choice between an isothiocyanate and another electrophile depends on the specific therapeutic goal and the nature of the target protein's active site.

Table 2: Comparison of Common Electrophilic Warheads in Drug Design

| Functional Group | Reaction Mechanism | Typical Target Residue | Relative Reactivity | Key Characteristics |

| Isothiocyanate | Nucleophilic Addition | Cysteine | High | Forms a very stable dithiocarbamate bond; potent inhibition. nih.gov |

| Acrylamide | Michael Addition | Cysteine | Moderate | Widely used; tunable reactivity; can exhibit reversibility. nih.gov |

| Vinyl Sulfone | Michael Addition | Cysteine, Lysine (B10760008) | Moderate to High | Good reactivity and stability of the resulting adduct. |

| Epoxide | Ring Opening | Cysteine, Histidine, Serine | High | Highly reactive, which can sometimes lead to off-target effects. |

| Nitrile | Nucleophilic Addition | Cysteine | Low (Reversible) | Often used for reversible covalent inhibition. |

Computational Approaches to SAR and Drug Design

Computational chemistry provides powerful tools to investigate the properties of this compound and its analogues at a molecular level, offering insights that are often difficult to obtain through experimental methods alone.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. For analogues of this compound, docking studies are crucial for understanding how these compounds fit into the binding site of their protein targets. These simulations can reveal key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that position the isothiocyanate group for covalent reaction with a nearby nucleophilic residue. nih.gov

For example, in a hypothetical docking scenario of a this compound analogue into a kinase active site, the morpholine group might form a hydrogen bond with a residue in the hinge region, while the pyridine ring engages in hydrophobic interactions within the pocket. mdpi.com This orientation would place the isothiocyanate group in close proximity to a cysteine residue, facilitating the covalent bond formation. The results from docking studies, often expressed as a binding affinity or score, help prioritize which analogues to synthesize and test experimentally. nih.govnih.gov

Quantum Chemical Calculations for Reactivity and Electronic Property Prediction

Quantum chemistry calculations provide a deeper understanding of the electronic properties of molecules, which govern their reactivity. nih.gov For this compound analogues, methods like Density Functional Theory (DFT) can be used to calculate properties such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy generally indicates a higher electrophilicity of the isothiocyanate carbon, suggesting greater reactivity towards nucleophiles. arxiv.org

These calculations can also determine the partial atomic charges on the molecule, highlighting the electrophilic nature of the isothiocyanate carbon and the nucleophilic character of potential interacting atoms on the protein target. By correlating these calculated electronic properties with experimentally observed biological activity, researchers can build more predictive models for designing compounds with fine-tuned reactivity. youtube.commdpi.com

Molecular Dynamics Simulations for Binding Dynamics and Conformational Changes

While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov MD simulations can reveal how the binding of a this compound analogue affects the protein's conformation and dynamics. nih.gov

These simulations can confirm the stability of the binding pose predicted by docking and identify important water molecules or subtle conformational changes that mediate the interaction. nih.gov For covalent inhibitors, MD simulations are particularly valuable for studying the entire binding process, from initial non-covalent recognition to the final covalent adduct formation, providing a more complete picture of the mechanism of action. mdpi.com

Pharmacophore Modeling, Virtual Screening, and De Novo Drug Design

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. youtube.com For a series of active this compound analogues, a pharmacophore model might include features like a hydrogen bond acceptor (the morpholine oxygen), a hydrophobic region (the pyridine ring), and a covalent reactive point (the isothiocyanate group). nih.govnih.gov

Once a pharmacophore model is established, it can be used as a 3D query to rapidly screen large virtual libraries of compounds to identify novel scaffolds that match the required features. nih.gov This virtual screening approach can significantly accelerate the discovery of new hit compounds. Furthermore, these models can inform de novo drug design, where new molecular structures are built from scratch to fit the pharmacophore and the steric and electronic constraints of the target's binding site.

Future Research Directions and Emerging Challenges for 4 5 Isothiocyanatopyridin 2 Yl Morpholine

Q & A

Q. What methodologies validate the compound’s metabolic stability and potential toxicity?

- Methodological Answer :

- Microsomal Stability Assay : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS.

- Reactive Metabolite Screening : Trap electrophilic intermediates with glutathione (GSH) and detect adducts.

- Genotoxicity : Conduct Ames tests (bacterial reverse mutation) and micronucleus assays in mammalian cells .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities across studies?

- Methodological Answer :

- Source Verification : Confirm compound identity (NMR, HRMS) and purity (HPLC) in conflicting studies.

- Assay Standardization : Replicate experiments using identical cell lines (ATCC-validated), serum batches, and protocols.

- Meta-Analysis : Apply statistical tools (e.g., Forest plots) to assess heterogeneity and publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.